molecular formula C12H17ClN2O4 B2584166 Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride CAS No. 2375250-57-8

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride

Cat. No. B2584166
CAS RN: 2375250-57-8
M. Wt: 288.73
InChI Key: IPOMLJRDALKBAM-HNCPQSOCSA-N
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Description

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is also known as N-acetyldopamine methyl ester hydrochloride and is a derivative of dopamine. The chemical structure of this compound is C13H18ClNO4.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride involves the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been shown to increase the activity of superoxide dismutase (SOD) and catalase, which are important antioxidant enzymes that protect cells from oxidative stress.
Biochemical and Physiological Effects:
Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride has been shown to have several biochemical and physiological effects. This compound has been reported to increase the levels of dopamine in the brain, which may have a neuroprotective effect. Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride in lab experiments include its potential therapeutic properties, high purity, and stability. However, there are also some limitations to using this compound, including its high cost and limited availability.

Future Directions

There are several future directions for research on Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, future studies should focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride is a chemical compound that has potential therapeutic properties and has been extensively studied in scientific research. This compound has been shown to exhibit antioxidant and anti-inflammatory properties and may have a neuroprotective effect. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride involves the reaction of dopamine with N-acetylimidazole in the presence of methanol. The resulting compound is then purified through recrystallization using anhydrous ethanol. This synthesis method has been reported in various scientific literature and has been used to obtain high yields of the final product.

Scientific Research Applications

Methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate; hydrochloride has been studied extensively for its potential therapeutic properties. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.

properties

IUPAC Name

methyl (2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-18-12(17)10(14-11(16)7-13)6-8-2-4-9(15)5-3-8;/h2-5,10,15H,6-7,13H2,1H3,(H,14,16);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOMLJRDALKBAM-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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